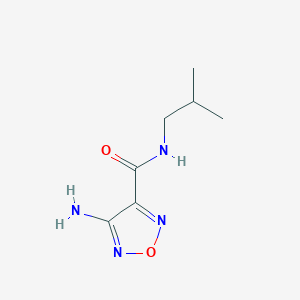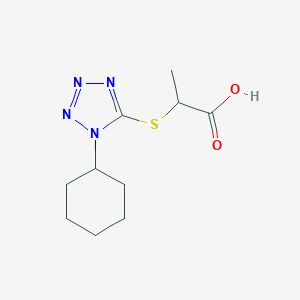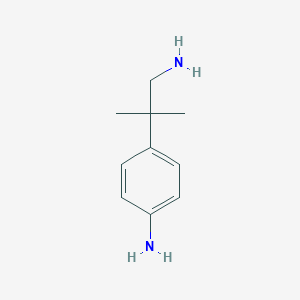
4-(1-Amino-2-methylpropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-methylpropan-2-yl)aniline, also known as Leucine methyl ester amide, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)aniline is not fully understood. However, it has been suggested that it may activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and muscle growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(1-Amino-2-methylpropan-2-yl)aniline can increase protein synthesis and decrease protein degradation in muscle cells. It has also been shown to increase muscle mass and improve muscle function in animal models. Additionally, it has been suggested that 4-(1-Amino-2-methylpropan-2-yl)aniline may have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1-Amino-2-methylpropan-2-yl)aniline in lab experiments is its ability to increase protein synthesis and muscle growth. This makes it a useful tool for studying muscle metabolism and the regulation of muscle growth. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(1-Amino-2-methylpropan-2-yl)aniline. One area of research could be to further investigate its mechanism of action and how it affects protein synthesis and muscle growth. Another area of research could be to explore its potential as a therapeutic agent for muscle wasting and other muscle-related disorders. Additionally, future research could focus on developing new analogs of 4-(1-Amino-2-methylpropan-2-yl)aniline with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)aniline involves the reaction of leucine methyl ester hydrochloride with ammonia gas. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 4-(1-Amino-2-methylpropan-2-yl)aniline.
Aplicaciones Científicas De Investigación
4-(1-Amino-2-methylpropan-2-yl)aniline has been used in various scientific research applications, including the study of protein synthesis, protein degradation, and protein turnover. It has also been used in the study of muscle protein metabolism and the regulation of muscle growth.
Propiedades
Número CAS |
115279-64-6 |
|---|---|
Nombre del producto |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
4-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |
Clave InChI |
LHCZIRQRPHFGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
SMILES canónico |
CC(C)(CN)C1=CC=C(C=C1)N |
Sinónimos |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





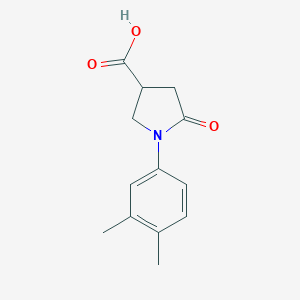
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
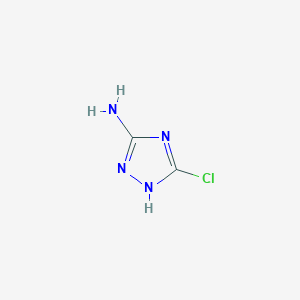
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

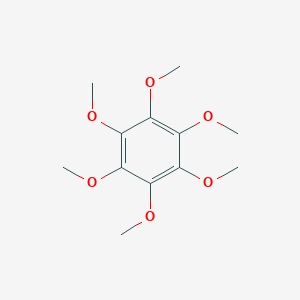
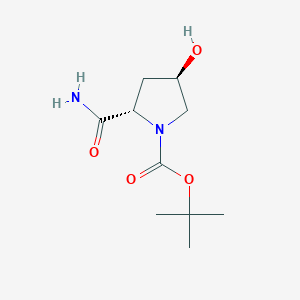
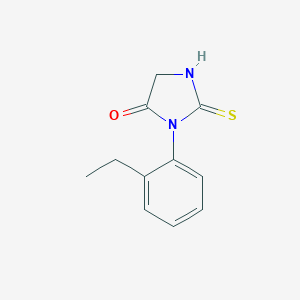
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
